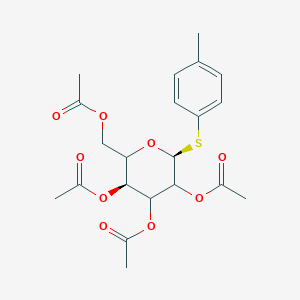

N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

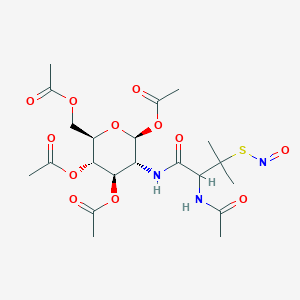

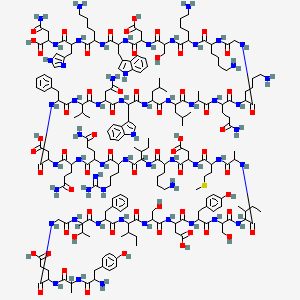

N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose, also known as N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose, is a useful research compound. Its molecular formula is C₂₁H₃₁N₃O₁₂S and its molecular weight is 549.55. The purity is usually 95%.

BenchChem offers high-quality N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. High-Capacity Nitric Oxide Storage and Release This compound has been used to modify hyperbranched polyamidoamine (HPAMAM) for high-capacity nitric oxide (NO) storage and release . The resulting compound, SNAP-HPAMAM, can be blended into a variety of base polymers, allowing for the controlled release of NO over long periods of time . This has potential applications in enhancing the biocompatibility of long-term implantable devices .

Antimicrobial Interface Applications

The compound has been grafted to poly[dimethylsiloxane-co-(3-aminopropyl)methylsiloxane] to create an NO-releasing silicone oil (SNAP–Si) that exhibits proactive antibacterial effects . This oil can be infused into medical-grade silicone rubber surfaces, increasing their hydrophobicity and releasing NO without leaching . This has potential applications in creating antimicrobial medical device surfaces .

Ophthalmological Applications

The compound has been used in ophthalmological research, where it has been applied to mouse eyes to test the effect of the NO donor . This has potential applications in understanding and treating various eye conditions .

Cancer Treatments

The compound has been used in a variety of medical applications such as cancer treatments . The ability of the compound to store and release NO can be leveraged in targeted cancer therapies .

Gene Therapy

The compound’s ability to store and release NO can also be used in gene therapy . NO plays a crucial role in many cellular processes, and the controlled release of NO can be used to regulate these processes in gene therapy .

Precise Drug Delivery

The compound can be used in precise drug delivery . The controlled release of NO can be used to deliver drugs to specific parts of the body, improving the efficacy and reducing the side effects of the treatment .

These are just a few of the many potential applications of “N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose”. The compound’s ability to store and release NO in a controlled manner makes it a valuable tool in a wide range of scientific research fields .

Wirkmechanismus

Target of Action

The primary target of N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose, also known as S-Nitroso-N-acetyl-DL-penicillamine (SNAP), is soluble guanylyl cyclase . This enzyme plays a crucial role in the nitric oxide (NO) signaling pathway, which is involved in various physiological processes such as vasodilation, smooth muscle relaxation, and lymphocyte activation .

Mode of Action

SNAP acts as a nitric oxide (NO) donor . It releases NO under physiological conditions . The released NO then activates soluble guanylyl cyclase, leading to an increase in the production of cyclic guanosine monophosphate (cGMP). The elevated levels of cGMP trigger a series of downstream events, resulting in the relaxation of smooth muscle cells .

Biochemical Pathways

The primary biochemical pathway affected by SNAP is the NO-cGMP signaling pathway . The release of NO from SNAP activates soluble guanylyl cyclase, leading to the conversion of guanosine triphosphate (GTP) to cGMP. This increase in cGMP levels triggers the activation of cGMP-dependent protein kinases, which in turn phosphorylate various target proteins, leading to physiological responses such as vasodilation and inhibition of platelet aggregation .

Pharmacokinetics

The solubility of SNAP in water and DMSO suggests that it can be well-absorbed and distributed in the body . .

Result of Action

The release of NO from SNAP leads to a series of cellular and molecular effects. These include the relaxation of smooth muscle cells, which results in vasodilation . Additionally, SNAP acts as a stable inhibitor of platelet aggregation , which can prevent the formation of blood clots. In cell cultures, SNAP has been shown to induce cytotoxicity, possibly through the release of NO .

Action Environment

The action of SNAP can be influenced by various environmental factors. For instance, the release of NO from SNAP and its subsequent effects can be influenced by the oxygen conditions . Furthermore, the stability of SNAP and its ability to release NO can be affected by the storage conditions . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of SNAP.

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O12S/c1-9(25)22-18(21(6,7)37-24-31)19(30)23-15-17(34-12(4)28)16(33-11(3)27)14(8-32-10(2)26)36-20(15)35-13(5)29/h14-18,20H,8H2,1-7H3,(H,22,25)(H,23,30)/t14-,15-,16-,17-,18?,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISYVRBZWPNIOD-DYZQRANXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C(C)(C)SN=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC(C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C(C)(C)SN=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B1139764.png)

![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)